molecular formula C9H9BrN2O B2951594 (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol CAS No. 887571-22-4

(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

Cat. No. B2951594
CAS RN: 887571-22-4
M. Wt: 241.088
InChI Key: VVVFEOSCKXCYBU-UHFFFAOYSA-N
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Description

“(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” is a chemical compound with the molecular weight of 241.09 . It is also known by its IUPAC name, 5-bromo-1-methyl-1H-benzimidazol-2-yl)methanol . The compound is typically in the form of a solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” is a solid at room temperature . It has a melting point of 158-160 degrees Celsius .

Safety and Hazards

This compound has several safety and hazard statements associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for future directions, it’s important to note that imidazole-containing compounds have been studied for their broad range of chemical and biological properties . They have been used in the development of new drugs and have shown various biological activities . Therefore, “(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” and similar compounds could be of interest in future research and drug development.

properties

IUPAC Name

(5-bromo-1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVFEOSCKXCYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

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